molecular formula C9H11N3O2 B2713538 1-(3-Hydroxypropyl)benzotriazol-5-ol CAS No. 1523490-81-4

1-(3-Hydroxypropyl)benzotriazol-5-ol

Cat. No.: B2713538
CAS No.: 1523490-81-4
M. Wt: 193.206
InChI Key: YXMATVXZWNTRPA-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)benzotriazol-5-ol is a versatile chemical compound with the molecular formula C9H11N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its wide range of applications in various fields, including pharmaceuticals, materials science, and environmental studies . This compound is characterized by the presence of a hydroxypropyl group attached to the benzotriazole ring, which imparts unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)benzotriazol-5-ol typically involves the reaction of benzotriazole with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the benzotriazole ring, resulting in the formation of the desired product . The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, efficiency, and safety. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)benzotriazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-hydroxypropyl)benzotriazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-5-1-4-12-9-3-2-7(14)6-8(9)10-11-12/h2-3,6,13-14H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMATVXZWNTRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=NN2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523490-81-4
Record name 1-(3-hydroxypropyl)-1H-1,2,3-benzotriazol-5-ol
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